molecular formula C9H8BrClO B14803079 1-Bromo-3-chloro-2-cyclopropoxybenzene

1-Bromo-3-chloro-2-cyclopropoxybenzene

Cat. No.: B14803079
M. Wt: 247.51 g/mol
InChI Key: YCMQJANOPRWXSI-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-cyclopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-2-cyclopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic substitution of a bromine and chlorine atom on a benzene ring, followed by the introduction of a cyclopropoxy group. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-2-cyclopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.

Scientific Research Applications

1-Bromo-3-chloro-2-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated aromatics with biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-chloro-2-cyclopropoxybenzene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. The specific pathways involved depend on the nature of the reaction and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene
  • 1-Bromo-3-chlorobenzene

Uniqueness

1-Bromo-3-chloro-2-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other halogenated benzenes

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-bromo-3-chloro-2-cyclopropyloxybenzene

InChI

InChI=1S/C9H8BrClO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2

InChI Key

YCMQJANOPRWXSI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2Br)Cl

Origin of Product

United States

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